(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde

Chiral Purity Enantiomeric Excess Absolute Configuration

(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (CAS 102308-32-7), widely known as (S)-Garner's aldehyde, is a chiral, non-racemic synthon extensively employed as a chiral auxiliary and versatile building block in asymmetric organic synthesis. This configurationally stable oxazolidine derivative is derived from L-serine and is fundamental for constructing enantiomerically pure nitrogen-containing targets, including natural products, amino sugars, and bioactive molecules.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 102308-32-7
Cat. No. B030995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
CAS102308-32-7
Synonyms3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S)-_x000B_(-)-Garner aldehyde;  (4S)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester (4S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylic acid 1,1-dimethy
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1
InChIKeyPNJXYVJNOCLJLJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

102308-32-7 (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde: A Chiral Building Block for Asymmetric Synthesis


(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (CAS 102308-32-7), widely known as (S)-Garner's aldehyde, is a chiral, non-racemic synthon extensively employed as a chiral auxiliary and versatile building block in asymmetric organic synthesis [1]. This configurationally stable oxazolidine derivative is derived from L-serine and is fundamental for constructing enantiomerically pure nitrogen-containing targets, including natural products, amino sugars, and bioactive molecules [2].

Workflow
Asymmetric synthesis of nitrogen-containing targets
Selection
(S)-enantiomer, Boc-protected oxazolidine synthon
Context
Natural products, amino sugars, β-branched amino acids

Why Generic Substitution of (S)-Garner's Aldehyde (102308-32-7) is Inadvisable


The stereochemical outcome of reactions involving Garner's aldehyde is highly sensitive to the specific chiral environment provided by the oxazolidine ring. Generic substitution with a different chiral auxiliary, or even the enantiomeric (R)-form, leads to profoundly different diastereoselectivity and product outcomes. The N-protecting group (e.g., Boc vs. Tosyl) also exerts a significant stereodirecting effect, altering facial selectivity in nucleophilic additions . Simply interchanging these compounds without quantitative justification compromises synthetic efficiency and enantiomeric purity.

Enantiomeric (R)-form may reverse stereochemical outcome and product configuration.
Alternative N-protecting groups (e.g., tosyl) may shift diastereoselectivity profile.

Quantitative Evidence for (S)-Garner's Aldehyde (102308-32-7): Head-to-Head Comparisons for Scientific Selection


Enantiomeric Differentiation: (S)- vs. (R)-Garner's Aldehyde Optical Rotation

The specific optical rotation serves as a key differentiator between enantiomers. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (102308-32-7) exhibits a levorotatory rotation, while its enantiomer, (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95715-87-0), is dextrorotatory. This difference directly reflects the opposite spatial arrangement of atoms and dictates the stereochemical course of reactions [1].

Optical rotation (S)- vs (R)-
Head-to-head
[α]D -91.7° (c=1.34, CHCl₃) vs +103° (c=1.0, CHCl₃)
Supports enantiomeric attribution and stereochemical assignment.
Chiroptical differentiation at sodium D-line in chloroform.
Chiral Purity Enantiomeric Excess Absolute Configuration

N-Protecting Group Effect on Diastereoselectivity: Boc vs. Tosyl

The diastereoselectivity of Grignard additions to Garner's aldehyde is significantly influenced by the N-protecting group. In a direct comparison, the N-tosyl analogue of Garner's aldehyde provides markedly higher anti-selectivity compared to the standard N-Boc Garner's aldehyde (102308-32-7). This demonstrates that the N-Boc protecting group offers a distinct stereochemical profile, which is crucial for planning synthetic routes where a specific diastereomer is desired .

Diastereoselectivity Boc vs Tosyl
Reported
N-Tosyl anti-selectivity 8.5:1; N-Boc lower anti-selectivity
Protecting group choice may alter facial selectivity in Grignard additions.
Exact ratio for N-Boc not specified; trend-level comparison.
Chiral Auxiliary Diastereocontrol Nucleophilic Addition

Diastereoselectivity in C-C Bond Formation with Alkenyl-Zirconocene Chlorides

The reaction of L-serine-derived (S)-Garner's aldehyde (102308-32-7) with 1-alkenyl-zirconocene chlorides in the presence of ZnBr2 in THF yields the natural erythro-(anti-) isomers with high diastereoselectivity. This specific protocol leverages the chiral environment of (S)-Garner's aldehyde to favor one diastereomer over the other [1].

Alkenyl-Zr addition anti:syn
Reported
anti:syn 12–20:1 (Zr reagent); 1:12–15 (Zn reagent)
Reagent-dependent diastereoselectivity context for sphingoid base synthesis.
Method validation and reproducibility require review.
Sphingosine Synthesis Organometallic Addition Stereodivergent Synthesis

Physical Property Differentiation: Boiling Point and Density

The physical properties of (S)-Garner's aldehyde are well-defined and differ from structurally similar aldehydes. These differences are critical for experimental design, including distillation, extraction, and storage. The reported boiling point and density provide a baseline for comparison with other chiral synthons .

Boiling point & density
Cross-study
bp 83–88 °C / 1 mmHg; density 1.06 g/mL (25 °C)
Reported physical constants for handling and purification workflows.
Data to verify with lot-specific measurement.
Physical Properties Handling Purification

Key Application Scenarios for (S)-Garner's Aldehyde (102308-32-7) in Research and Development


Asymmetric Synthesis of Sphingosine and Ceramide Derivatives

Utilize (S)-Garner's aldehyde as the chiral starting material for constructing the sphingoid base backbone. The aldehyde's ability to undergo highly diastereoselective addition reactions with organometallic reagents (e.g., alkenyl-zirconocenes) allows for efficient access to either erythro- or threo-sphingosine isomers, depending on reaction conditions [1].

Preparation of Enantiomerically Pure β-Branched α-Amino Acids

Employ the oxazolidine fragment derived from (S)-Garner's aldehyde as a chiral handle for facial discrimination in C-C bond-forming reactions. This enables the synthesis of β-branched α-amino acids with high 1,2-diastereocontrol, which are valuable building blocks for peptides and peptidomimetics .

Synthesis of γ-Aminophosphonates as S1P Receptor Modulators

Use (S)-Garner's aldehyde as a key intermediate in the preparation of γ-aminophosphonates (N-arylamide phosphonates), which act as subtype-selective sphingosine 1-phosphate (S1P) receptor agonists and antagonists. This application leverages the aldehyde's specific stereochemistry for generating biologically active molecules .

Application
Selection Property
Validation Focus
Sphingosine/ceramide synthesis studies
Chiral starting material stereointegrity
Diastereoselectivity in organometallic additions
β-Branched α-amino acid synthesis
Facial discrimination control
1,2-Diastereocontrol assessment
γ-Aminophosphonate (S1P modulator) synthesis
Stereospecific intermediate
Biological activity correlation (assay context)

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